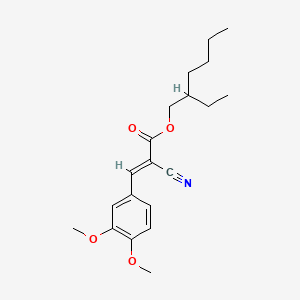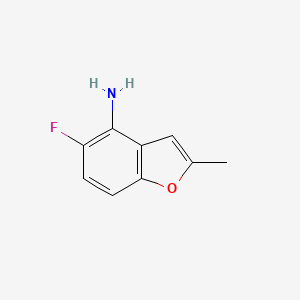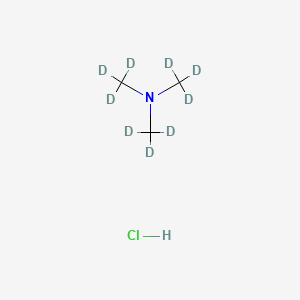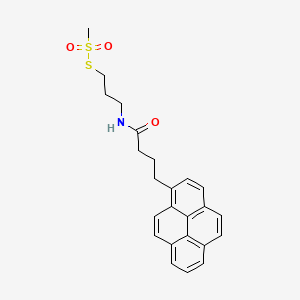
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is a chemical compound with the molecular formula C24H25NO3S2 and a molecular weight of 439.59 . It is categorized under miscellaneous compounds .
Molecular Structure Analysis
The molecular structure of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is represented by the formula C24H25NO3S2 . This indicates that the molecule is composed of 24 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Polymer Functionalization and Surface Modification
Polymers synthesized through reversible addition-fragmentation chain transfer (RAFT) polymerization can be end-functionalized with various groups, including amines, to alter their surface properties and interactions. These modifications can introduce specific functionalities to polymers, making them useful in a wide range of applications from materials science to biotechnology. For instance, the introduction of amine-reactive groups via RAFT agents enables the creation of polymers that can react with amino groups, potentially including compounds like 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate for bioconjugation or surface modification purposes (Ho et al., 2012).
Organic Semiconductors and OLED Devices
Derivatives of pyrene, like 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate, may find applications in the development of electroluminescent materials for organic light-emitting diodes (OLEDs). Pyrene-based compounds are known for their promising performance in OLED devices due to their electronic properties. For example, certain pyrene derivatives have been used as active layers in OLEDs, showing significant potential for blue and green emission with promising device performance (Salunke et al., 2016).
Sensing and Detection Technologies
The unique fluorescent properties of pyrene derivatives make them ideal candidates for sensing and detection applications. By functionalizing surfaces or creating novel polymers with pyrene-based compounds, researchers can develop sensitive materials for detecting various biological and chemical substances. For example, the spacing and site isolation of amine groups in functionalized materials can significantly affect their sensing capabilities, as demonstrated by studies on aminopropyl-grafted silica materials (Hicks et al., 2006).
Nanomaterials and Composite Materials
The noncovalent functionalization of carbon nanotubes (CNTs) with pyrene-linked molecules, such as 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate, can improve the dispersion and interaction of CNTs within polymer matrices. This approach enhances the mechanical and electrical properties of the resulting composites, making them suitable for advanced applications in electronics, aerospace, and more. Research on pyrene-functionalized materials demonstrates the potential for creating high-performance composites with improved interfacial adhesion and dispersion (Choi et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c1-30(27,28)29-16-4-15-25-22(26)8-3-5-17-9-10-20-12-11-18-6-2-7-19-13-14-21(17)24(20)23(18)19/h2,6-7,9-14H,3-5,8,15-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWVVCHPGNCFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

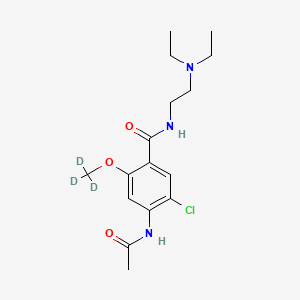

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)
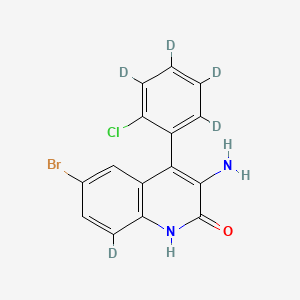
![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)
